2-(3-{[(4Z)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-YL)-N-phenylacetamide
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Overview
Description
2-(3-{[(4Z)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-YL)-N-phenylacetamide is a complex organic compound that features an indole ring, an imidazolidine ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4Z)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-YL)-N-phenylacetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of glyoxal with ammonia or primary amines.
Coupling Reactions: The indole and imidazolidine intermediates are then coupled using a suitable linker, such as a methylene group, under controlled conditions.
Acylation: The final step involves the acylation of the coupled product with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazolidine ring, potentially converting it to a more saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the phenylacetamide group, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the imidazolidine ring.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-{[(4Z)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-YL)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-{[(4Z)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-YL)-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(3-{[(4Z)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-YL)-N-benzylacetamide: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
The uniqueness of 2-(3-{[(4Z)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-YL)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and imidazolidine rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]indol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-18(21-14-6-2-1-3-7-14)12-24-11-13(15-8-4-5-9-17(15)24)10-16-19(26)23-20(27)22-16/h1-11H,12H2,(H,21,25)(H2,22,23,26,27)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYWSDJANIYPEW-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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